molecular formula C9H11N3OS B2659203 2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1808828-90-1

2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2659203
CAS No.: 1808828-90-1
M. Wt: 209.27
InChI Key: FOWNTUXPQDFWAB-UHFFFAOYSA-N
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Description

2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of heterocyclic compounds It contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of N-methylprop-2-yn-1-amine with a thiazole derivative. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a temperature range of 50-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products depending on the substituent introduced .

Scientific Research Applications

2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide include:

    1,3-thiazole derivatives: These compounds share the thiazole ring structure and may have similar chemical and biological properties.

    N-methylprop-2-yn-1-amine derivatives: These compounds contain the N-methylprop-2-yn-1-amine moiety and may exhibit similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[methyl(prop-2-ynyl)amino]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-3-5-12(2)7-8(13)11-9-10-4-6-14-9/h1,4,6H,5,7H2,2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWNTUXPQDFWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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